molecular formula C11H14BrClO B8783250 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

Cat. No.: B8783250
M. Wt: 277.58 g/mol
InChI Key: KFOOXLHRNQVOAX-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is an organic compound with the molecular formula C11H14BrClO. It is a derivative of anisole, where the aromatic ring is substituted with bromine and a tert-butyl group that contains chlorine. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene typically involves the bromination of 2-(2-chloro-1,1-dimethylethyl)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution or nucleophilic attack, depending on the specific reaction conditions and targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the chlorine and tert-butyl group.

    2-Bromo-4-chloroanisole: Similar but with different substitution pattern.

    4-Bromo-2-tert-butylanisole: Lacks the chlorine atom.

Uniqueness

4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is unique due to the presence of both bromine and chlorine substituents along with the tert-butyl group. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,7H2,1-3H3

InChI Key

KFOOXLHRNQVOAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methylallyl chloride (108 parts) was added dropwise to a mixture of 4-bromoanisole (240 parts) and a concentrated sulphuric acid (20 parts) over a period of 2 hours at a temperature of 25°-35° C. Stirring was continued for 5 hours and the mixture was then kept for 24 hours at room temperature. Ether (400 parts) was then added and the resulting solution washed with water, aqueous sodium bicarbonate solution and water again. After drying with sodium sulphate and evaporating off the solvent the brown oil which remained was distilled yielding 4-bromo-2-(2-chloro-1,1-dimethylethyl)anisole (118 parts), boiling point 106°-120°/0.4 mm Hg. Recrystallisation from petroleum ether (b.p. 80°-100° C.) gave the pure product (98 parts), melting point 86°-88° C.
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Synthesis routes and methods II

Procedure details

β-Methallyl chloride (90.5 g, 1.0 mole) was added dropwise to a stirred mixture of p-bromoanisole (200 g, 1.07 mole) and sulphuric acid (34.2 g, 0.35 mole) at 35°-40° C. over about 2 hours. After 21/2 hours at ambient temperature, the mixture was dissolved in dichloromethane, washed with water, aqueous sodium bicarbonate and water again, dried over magnesium sulphate and run down. Distillation of the residue gave a small forerun b.p. about 54° C. at 0.2 mm Hg and a main fraction of 182 g (62%) b.p. 99°-120° C. at 0.15-0.2 mm Hg. Recrystallisation from petroleum ether (b.p. 80°-100° C.) gave 137 g pure title product m.p. 82°-4° C. Reduction in volume of the mother liquors afforded a further 14 g product.
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Synthesis routes and methods III

Procedure details

Sulfuric acid (2 mL, 0.033 mol) was added dropwise under argon to 4-bromoanisole (14.6 mL, 0.117 mol). The mixture was warmed to 40–43° C. (warm water bath) and 3-chloro-2-methyl propene was added dropwise in 4 equal portions over 2 hrs. After 2 hrs at 40–43° C. the solution was diluted with dichloromethane and washed successively with water, saturated aqueous NaHCO3, water and brine, dried (MgSO4), filtered and evaporated. The residue was crystallized from hexanes to give 14.1 g of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)-1-methoxy-benzene. The mother liquor was further purified on silica gel (10% ethyl acetate in hexane) to afford additional 4.8 g of product. 58% yield. 1H NMR (300 MHz; CDCl3): δ 1.43 (s, 6H), 3.82 (s, 3H), 3.93 (s, 2H), 6.75 (dd, J=2.4 Hz and 7.2 Hz, 1H), 7.32 (m, 2H).
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